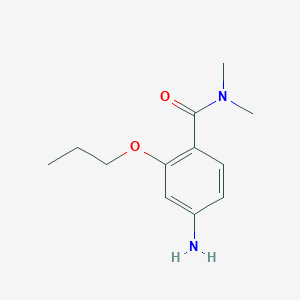

4-amino-N,N-dimethyl-2-propoxybenzamide

Description

4-Amino-N,N-dimethyl-2-propoxybenzamide is a benzamide derivative characterized by a propoxy substituent at the 2-position of the benzene ring, an amino group at the 4-position, and a dimethylamine group attached to the benzamide nitrogen. The amino and dimethylamine groups in this compound may enhance solubility and binding affinity to biological targets, while the propoxy chain could influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

4-amino-N,N-dimethyl-2-propoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-4-7-16-11-8-9(13)5-6-10(11)12(15)14(2)3/h5-6,8H,4,7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCYDBDBOPCEDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dimethyl-2-propoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-N,N-dimethylaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the propoxy group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-dimethyl-2-propoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

4-amino-N,N-dimethyl-2-propoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethyl-2-propoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The dimethyl and propoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N,N-Dimethyl-2-Propoxybenzamide (3k)

N-(4-Aminophenyl)-2-Propoxybenzamide

4-Methoxy-N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}benzamide

- Structure : Contains a methoxy group at the 4-position and a complex piperidine-containing side chain .

- The bulky piperidine side chain may enhance blood-brain barrier penetration, suggesting neuropharmacological applications.

- Applications : Similar compounds target G protein-coupled receptors or enzymes in neurological disorders .

4-[2-(3,4-Dimethoxyphenethylamino)-Propoxy]-2-Methoxybenzamide

- Structure: Includes a 3,4-dimethoxyphenethylamino group and a 2-methoxy substituent .

- The phenethylamino side chain introduces flexibility, which may improve binding to allosteric enzyme sites.

- Applications : Investigated for cardiovascular and neurodegenerative disease targets .

Structural and Functional Analysis Table

Research Implications and Gaps

- Electronic Effects: The 4-amino group in the target compound may enhance electron density, improving interactions with electrophilic enzyme residues compared to methoxy or unsubstituted analogs .

- Solubility vs. Lipophilicity : N,N-Dimethylation likely increases solubility, while the propoxy chain balances lipophilicity for membrane permeability .

- Biological Activity : Further studies are needed to quantify potency (e.g., IC50 values) and compare metabolic stability across these analogs.

Biological Activity

4-amino-N,N-dimethyl-2-propoxybenzamide is an organic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features:

- Amino Group : Contributes to hydrogen bonding and interaction with biological targets.

- Dimethyl Group : Enhances lipophilicity, aiding in cell membrane penetration.

- Propoxy Group : Influences the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, modulating their activity. The lipophilic nature of the dimethyl and propoxy groups facilitates cellular uptake, impacting various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Interaction : It can modulate receptor activities on cell surfaces, influencing signaling pathways.

- Gene Expression Modulation : It affects gene expression related to various biological processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity :

- Antiviral Properties :

-

Biochemical Assays :

- Used in assays to study enzyme activity and protein interactions, showcasing its utility in biochemical research.

Study on DNMT Inhibition

A study evaluated the compound's ability to inhibit human DNMT3A, revealing an effective concentration (EC50) of 0.9 μM, indicating strong inhibitory potential compared to other derivatives .

| Compound | EC50 (μM) | Efficacy (%) | Target |

|---|---|---|---|

| This compound | 0.9 | 90 | DNMT3A |

| SGI-1027 | 10 | Not specified | DNMT1 |

Antiviral Activity Assessment

In another study focusing on viral inhibition, derivatives of benzamide compounds were tested against Marburg virus, with some showing promising results for further optimization as therapeutic agents .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.